molecular formula C9H11ClO B12084017 2-Chloro-3-phenylpropan-1-ol

2-Chloro-3-phenylpropan-1-ol

Cat. No.: B12084017
M. Wt: 170.63 g/mol
InChI Key: XDBGCROHSUMXHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-phenylpropan-1-ol: is an organic compound with the molecular formula C9H11ClO . It is a colorless to pale yellow liquid with a benzene fragrance. This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-phenylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water.

Major Products Formed

    Oxidation: 3-Chloro-1-phenylpropan-1-one.

    Reduction: 3-Phenylpropan-1-ol.

    Substitution: 3-Phenylpropan-1-ol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-phenylpropan-1-ol is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to act as a substrate for enzyme-catalyzed reactions also distinguishes it from other similar compounds .

Biological Activity

2-Chloro-3-phenylpropan-1-ol, a chlorinated alcohol derivative, has garnered attention in various fields including medicinal chemistry, pharmacology, and toxicology. Its unique structure allows for diverse biological activities, making it a compound of interest for researchers exploring new therapeutic agents.

This compound has the molecular formula C10H13ClO and a molecular weight of approximately 188.67 g/mol. The presence of a chlorine atom and a phenyl group contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, it demonstrated inhibitory effects comparable to traditional antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for maintaining cell integrity.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Potential

The anticancer properties of this compound have also been investigated. In vitro studies revealed that the compound induces apoptosis in cancer cell lines by activating caspase pathways. This effect was particularly pronounced in breast and colon cancer cells, suggesting potential applications in cancer therapy.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. It acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to standard treatments, this compound was administered as an adjunct therapy. Results showed a significant reduction in infection markers within three days of treatment, highlighting its potential as an effective antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

A study published in Molecules assessed the effects of this compound on various cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, with treated cells showing increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic markers .

Toxicological Profile

While the therapeutic potential is promising, the toxicological profile of this compound warrants attention. Studies indicate that high concentrations may lead to cytotoxic effects on normal cells, emphasizing the need for dosage optimization in therapeutic applications.

Properties

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

2-chloro-3-phenylpropan-1-ol

InChI

InChI=1S/C9H11ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2

InChI Key

XDBGCROHSUMXHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.